Acid Stability at pH 2.0: UpU Ammonium Salt Versus Oligouridylic Acids — A 24-Hour Stability Benchmark
The 3′→5′ phosphodiester internucleotide linkage of uridylyl-(3′→5′)-uridine (r[UpU]) exhibits remarkable acid resistance: no detectable hydrolytic cleavage or phosphate migration occurs over approximately 24 hours in 0.01 mol·dm⁻³ hydrochloric acid (pH 2.0) at 25°C [1]. This stability contrasts sharply with oligouridylic acids of longer chain length—specifically r[(Up)₉U] and r[(Up)₁₉U]—which are highly sensitive to aqueous acid under identical conditions (pH 2.0, 25°C), undergoing significant hydrolytic cleavage and isomerization [1]. This differential stability is the direct experimental justification for the critical process parameter in oligoribonucleotide synthesis: when the Fpmp (1-(2-fluorophenyl)-4-methoxypiperidin-4-yl) protecting group is used for 2′-hydroxyl protection, the final deprotection step must be conducted above pH 3 to avoid backbone degradation of longer oligouridylic acid sequences, a precaution unnecessary for the UpU dimer itself [1].
| Evidence Dimension | Hydrolytic stability of internucleotide linkage at pH 2.0, 25°C over ~24 h |
|---|---|
| Target Compound Data | r[UpU]: no detectable hydrolytic cleavage or migration in ~24 h at pH 2.0 (0.01 M HCl), 25°C |
| Comparator Or Baseline | r[(Up)₉U] and r[(Up)₁₉U]: very sensitive to aqueous acid; must be deprotected above pH 3 to avoid cleavage and migration |
| Quantified Difference | Qualitative threshold: UpU dimer is stable; nonamer and longer oligouridylic acids are unstable under identical conditions, requiring pH > 3 for safe deprotection |
| Conditions | 0.01 mol·dm⁻³ HCl, pH 2.0, 25°C, ~24 h incubation; Fpmp 2′-OH protection strategy |
Why This Matters
For oligonucleotide therapeutic manufacturers performing Fpmp-based synthesis, selecting the UpU dimer (rather than oligouridylic acid standards) as an acid-stability reference standard is essential—the dimer uniquely provides a 'no-degradation' baseline at pH 2.0 that validates deprotection process integrity.
- [1] Capaldi DC, Reese CB. Use of the 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) and related protecting groups in oligoribonucleotide synthesis: stability of internucleotide linkages to aqueous acid. Nucleic Acids Res. 1994;22(12):2209-2216. doi:10.1093/nar/22.12.2209 View Source
